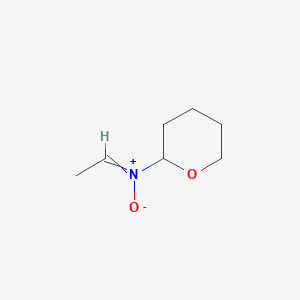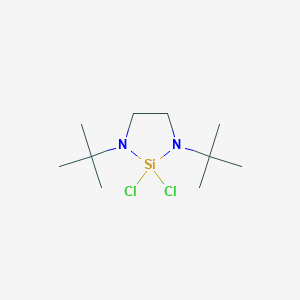
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of silacyclopentanes, which are cyclic compounds containing silicon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of bis(silyl)ethylenediamines with halosilanes. For example, the reaction of N,N′-bis(trimethylsilyl)ethylenediamine with silicon tetrachloride in tetrahydrofuran (THF) can yield the desired compound . The reaction conditions often include the use of a solvent like THF and a base such as triethylamine to accept the halide byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper handling and safety measures.
化学反応の分析
Types of Reactions
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The silicon and nitrogen atoms in the ring can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Halides: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
科学的研究の応用
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and coatings.
作用機序
The mechanism of action of 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- involves its reactivity with various molecular targets. The silicon atom in the ring can form bonds with other atoms, leading to the formation of new compounds. The nitrogen atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
類似化合物との比較
Similar Compounds
- 2,2-Dichloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-silacyclopentane
- 1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)-
Uniqueness
1,3-Diaza-2-silacyclopentane, 2,2-dichloro-1,3-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern and the presence of bulky tert-butyl groups.
特性
CAS番号 |
156723-23-8 |
|---|---|
分子式 |
C10H22Cl2N2Si |
分子量 |
269.28 g/mol |
IUPAC名 |
1,3-ditert-butyl-2,2-dichloro-1,3,2-diazasilolidine |
InChI |
InChI=1S/C10H22Cl2N2Si/c1-9(2,3)13-7-8-14(10(4,5)6)15(13,11)12/h7-8H2,1-6H3 |
InChIキー |
CMVKRVSIVCVJER-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1CCN([Si]1(Cl)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





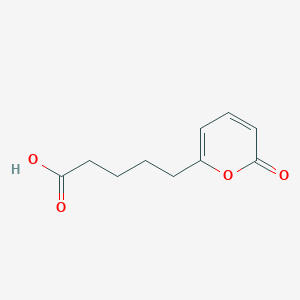
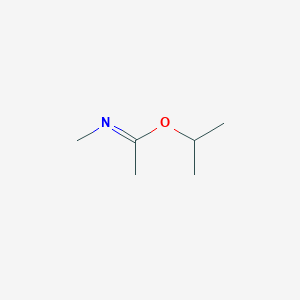
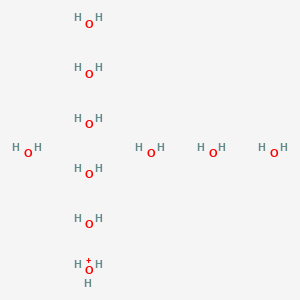
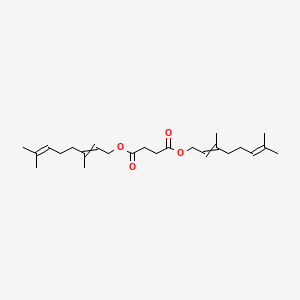
phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
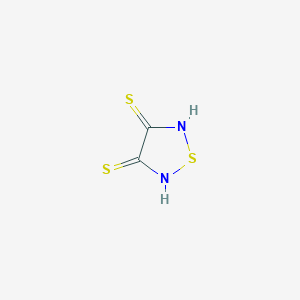
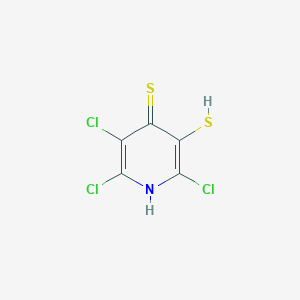

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
